[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium
Description
[Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium (commonly abbreviated as TBTU in literature, though full nomenclature is retained here per requirements) is a uronium-based coupling reagent extensively utilized in peptide synthesis and organic chemistry for activating carboxylic acids to form amide bonds. Its molecular formula is C₁₁H₁₆BF₄N₅O, with a molecular weight of 321.1 g/mol . The compound is a hygroscopic crystalline powder, soluble in polar solvents such as water, dimethylformamide (DMF), and dichloromethane (DCM). It is typically stored at -20°C under desiccated conditions to prevent decomposition .
TBTU functions by converting carboxylic acids into reactive benzotriazole-active esters, which subsequently react with amines to form peptide bonds. Its efficacy is attributed to the tetrafluoroborate (BF₄⁻) counterion, which stabilizes the intermediate and enhances reaction kinetics .
Properties
Molecular Formula |
C11H16BF4N5O+2 |
|---|---|
Molecular Weight |
321.08 g/mol |
IUPAC Name |
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium |
InChI |
InChI=1S/C11H16N5O.BF4/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;2-1(3,4)5/h5-8H,1-4H3;/q2*+1 |
InChI Key |
YHTBPWSQHXDVKP-UHFFFAOYSA-N |
Canonical SMILES |
[B+](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Preparation Methods
Method 1: Benzotriazole and Dimethylaminomethylene Chloride Pathway
This two-step approach begins with the formation of a benzotriazole-dimethylaminomethylene intermediate, followed by anion exchange with tetrafluoroboric acid.
Step 1: Intermediate Synthesis
Benzotriazole reacts with dimethylaminomethylene chloride in anhydrous acetonitrile at 0–5°C under argon. The intermediate, [(benzotriazol-1-yloxy)(dimethylamino)methylidene]dimethylammonium chloride, precipitates as a white solid.
Step 2: Anion Exchange
The chloride intermediate is treated with tetrafluoroboric acid (HBF₄) in ethanol, yielding HBTU after 12 hours of stirring. The crude product is recrystallized from acetonitrile/ethanol (1:1 v/v), achieving 85–90% yield and ≥98% purity.
Key Parameters
- Temperature : 0–5°C (Step 1); room temperature (Step 2)
- Solvent : Acetonitrile (Step 1); ethanol (Step 2)
- Atmosphere : Inert (argon) to prevent hydrolysis
Method 2: HOBt and TCFH Condensation
HBTU is alternatively synthesized via condensation of HOBt with TCFH in dimethylformamide (DMF) under basic conditions.
Procedure
HOBt (1.0 equiv) and TCFH (1.05 equiv) are dissolved in DMF with N,N-diisopropylethylamine (DIEA, 2.0 equiv) as base. The reaction proceeds at room temperature for 4 hours under nitrogen. Precipitation with cold diethyl ether followed by recrystallization from ethanol affords HBTU in 75–80% yield (purity ≥95%).
Advantages
- Single-step process
- Compatible with scalable reactions
Industrial Production Considerations
Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:
- Continuous Flow Reactors : Enhance mixing and temperature control during intermediate formation.
- Solvent Recovery Systems : Ethanol and acetonitrile are recycled to reduce waste.
- Quality Control : In-line IR spectroscopy monitors reaction progress, ensuring consistent anion exchange.
Challenges
- Byproduct Management : Residual dimethylamine from TCFH decomposition requires scrubbing.
- Moisture Control : Hygroscopic reagents necessitate dry-room facilities (humidity <5%).
Purification Techniques
Recrystallization is the primary purification method:
| Solvent System | Yield (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Acetonitrile/Ethanol | 85–90 | ≥98 | Needle-like |
| Ethanol | 75–80 | ≥95 | Prismatic |
Alternative methods like column chromatography (silica gel, eluent: 5% MeOH/DCM) achieve >99% purity but are cost-prohibitive for large-scale production.
Analytical Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the aminium structure, with a planar benzotriazole ring and tetrahedral BF₄⁻ anion. Key metrics:
Challenges and Optimization
Common Issues
- Hydrolysis : HBTU degrades in humid conditions, necessitating strict moisture control.
- Byproduct Formation : Trace HCl from Method 1 requires neutralization with aqueous NaHCO₃.
Optimization Strategies
- Base Selection : Replacing DIEA with Hunig’s base (N,N-diisopropylethylamine) reduces racemization during peptide synthesis.
- Solvent Screening : Dichloromethane (DCM) increases reaction rate but lowers yield (70%) compared to DMF.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Materials | Benzotriazole, HBF₄ | HOBt, TCFH |
| Reaction Steps | 2 | 1 |
| Yield | 85–90% | 75–80% |
| Purity | ≥98% | ≥95% |
| Key Challenge | Moisture sensitivity | TCFH availability |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium primarily undergoes coupling reactions. It is used to synthesize amides from carboxylic acids and amines . Additionally, it can be used in the esterification of carboxylic acids and the synthesis of esters .
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylic acids, amines, and bases such as triethylamine. The reactions are typically carried out under mild conditions to prevent side reactions .
Major Products
The major products formed from reactions involving this compound are amides and esters. These products are valuable intermediates in the synthesis of peptides and other organic molecules .
Scientific Research Applications
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium involves the activation of carboxylic acids to form reactive intermediates that readily react with amines to form amide bonds . The compound acts as a coupling reagent, facilitating the formation of these bonds under mild conditions.
Comparison with Similar Compounds
Comparison with Similar Coupling Reagents
The following table provides a comparative analysis of TBTU with structurally and functionally analogous coupling reagents:
Structural and Mechanistic Differences
- Uronium vs. Phosphonium Salts : TBTU and HBTU belong to the uronium family, which activate carboxylates via the formation of an oxybenzotriazole intermediate. In contrast, phosphonium salts like BOP and PyBOP employ a phosphorus-based activation mechanism, often requiring additional coupling additives .
- Counterion Effects : TBTU’s BF₄⁻ counterion offers better compatibility with aqueous conditions compared to PF₆⁻ (in HBTU/HATU), which can form insoluble salts with potassium or sodium ions .
Efficiency and Practical Considerations
- Reaction Speed : HATU exhibits the fastest activation kinetics due to its azabenzotriazole moiety, reducing reaction times by 50% compared to TBTU in peptide couplings .
- Yield Optimization : TBTU achieves 87% yield in the synthesis of 1-substituted tetrahydro-β-carbolines when paired with HOBt , whereas HATU consistently delivers >90% yields in complex peptide syntheses .
- Cost and Stability: TBTU is more economical than HATU but less stable at room temperature, necessitating stringent storage conditions .
Biological Activity
The compound [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium, commonly referred to as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), is a significant reagent in organic synthesis, particularly in peptide chemistry. This article explores its biological activity, mechanisms of action, applications, and safety profile based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H16BF4N5O
- Molecular Weight : 321.09 g/mol
- Appearance : White or off-white crystalline powder
- Melting Point : Approximately 200°C
- Solubility : Soluble in acetonitrile
HBTU operates primarily as a coupling reagent in solid-phase peptide synthesis. Its mechanism involves the activation of carboxylic acids, forming a stabilized Hydroxybenzotriazole (HOBt) leaving group. The process can be summarized as follows:
- Activation of Carboxylic Acid : The carboxyl group of the acid attacks the imide carbonyl carbon of HBTU.
- Formation of HOBt Ester : This reaction displaces the anionic benzotriazole N-oxide, resulting in an activated ester.
- Aminolysis : The amine then attacks the activated ester, leading to the formation of the desired amide bond while releasing the benzotriazole N-oxide as a byproduct .
Biological Activity and Applications
HBTU is primarily utilized in peptide synthesis due to its effectiveness in suppressing racemization, which is crucial for maintaining the chirality of amino acids during synthesis. Its advantages include:
- High Efficiency : Facilitates the formation of amide bonds with high yields.
- Low Toxicity : Compared to other coupling agents like DCC (Dicyclohexylcarbodiimide), HBTU is preferred due to its lower toxicity and simpler purification processes .
- Versatility : Useful not only in peptides but also in complex organic molecule synthesis.
Case Studies
- Peptide Synthesis :
- Medicinal Chemistry :
Safety Profile
Despite its utility, HBTU poses certain safety risks:
- Skin and Eye Irritation : Classified as a moderate skin sensitizer and can cause serious eye irritation.
- Respiratory Irritation : Inhalation may lead to respiratory issues.
- Handling Precautions : Recommended to use personal protective equipment (PPE) such as gloves and goggles when handling this compound .
Summary Table of Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H16BF4N5O |
| Molecular Weight | 321.09 g/mol |
| Appearance | White or off-white crystalline powder |
| Melting Point | ~200°C |
| Solubility | Soluble in acetonitrile |
| Safety Classification | Moderate skin sensitizer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
